N,N'-di-tert-butylcyclohexane-1,4-dicarboxamide
Description
N,N’-di-tert-butyl-1,4-cyclohexanedicarboxamide: is an organic compound characterized by the presence of two tert-butyl groups and two amide groups attached to a cyclohexane ring
Properties
IUPAC Name |
1-N,4-N-ditert-butylcyclohexane-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-15(2,3)17-13(19)11-7-9-12(10-8-11)14(20)18-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCVTJXVVWVASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCC(CC1)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-di-tert-butyl-1,4-cyclohexanedicarboxamide typically involves the reaction of 1,4-cyclohexanedicarboxylic acid with tert-butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: Industrial production of N,N’-di-tert-butyl-1,4-cyclohexanedicarboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: N,N’-di-tert-butyl-1,4-cyclohexanedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where the tert-butyl groups or amide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
N,N’-di-tert-butyl-1,4-cyclohexanedicarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-di-tert-butyl-1,4-cyclohexanedicarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bulky tert-butyl groups can influence its binding affinity and selectivity towards these targets. The amide groups can form hydrogen bonds and other interactions, contributing to its overall activity.
Comparison with Similar Compounds
N,N’-di-tert-butyl-1,4-phenylenedicarboxamide: Similar structure but with a phenyl ring instead of a cyclohexane ring.
N,N’-di-tert-butyl-1,4-benzenedicarboxamide: Another similar compound with a benzene ring.
Uniqueness: N,N’-di-tert-butyl-1,4-cyclohexanedicarboxamide is unique due to its cyclohexane ring, which provides different steric and electronic properties compared to aromatic rings. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
